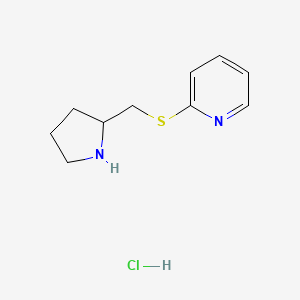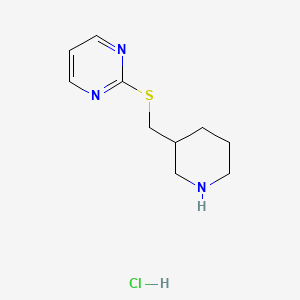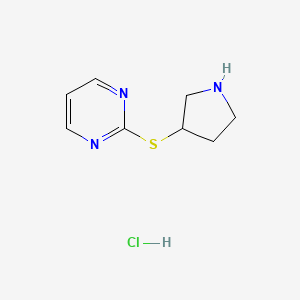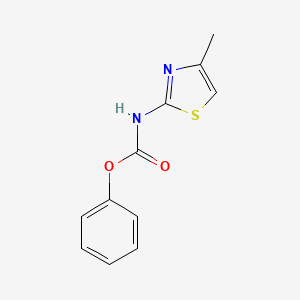
苯基(4-甲基噻唑-2-基)氨基甲酸酯
描述
Synthesis Analysis
Carbamates, including PMTC, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of PMTC consists of a phenyl group attached to a carbamate group, which is further attached to a 4-methylthiazol-2-yl group.Chemical Reactions Analysis
Carbamates, such as PMTC, can undergo various chemical reactions. For instance, they can be used in tin-catalyzed transcarbamoylation, which involves the reaction of primary and secondary alcohols with phenyl carbamate . This reaction proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .Physical And Chemical Properties Analysis
PMTC is a white crystalline solid. Its molecular weight is 234.28 g/mol.科学研究应用
Antioxidant Activity
- Scientific Field : Structural Chemistry
- Summary of Application : A computational case study was performed on the antioxidant activity of phenyl carbamate, specifically 3-morpholinopropyl phenyl carbamate (3-MPPC), against HO• and HOO• radicals .
- Methods of Application : The standard density functional theory (DFT) method (M062X) was used for electronic structure calculation, and conventional transition state theory and Marcus theory were used for H-transfer and electron transfer kinetics .
- Results : 3-MPPC showed excellent HO• radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents. It was found that hydrogen atom transfer (HAT) is the most possible mechanism as it contributes approximately 97% and 93% to the overall rate in the gas phase and the lipid medium, respectively .
Antibacterial Activity
- Scientific Field : Biological Engineering
- Summary of Application : N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, were synthesized .
- Methods of Application : These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl substituted derivative displays low MIC of 3.9 μg mL−1 against S. aureus and A. xylosoxidans .
Carbamate Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Carbamates, including phenyl carbamate, are used in the synthesis of various organic compounds . They can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .
- Methods of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .
- Results : This mild method exhibits a broad functional-group tolerance .
Protecting Groups for Amines
- Scientific Field : Organic Chemistry
- Summary of Application : Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
- Methods of Application : Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). For our purposes, these two protecting groups can be thought of as more or less equivalent, as either can be used effectively for peptide synthesis .
- Results : The key difference is really in how they are removed (i.e. the “deprotection” step) .
Carbamate-Tethered Terpene Glycoconjugates
- Scientific Field : Organic Chemistry
- Summary of Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
- Methods of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates .
- Results : This method exhibits a broad functional-group tolerance .
Direct Conversion of CO2 into Carbamates
- Scientific Field : Environmental Chemistry
- Summary of Application : The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
- Methods of Application : This reaction system does not require the addition of metal complex catalysts or metal salt additives. In addition, the method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
- Results : This method provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .
安全和危害
属性
IUPAC Name |
phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFOVMXTZFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-methylthiazol-2-yl)carbamate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


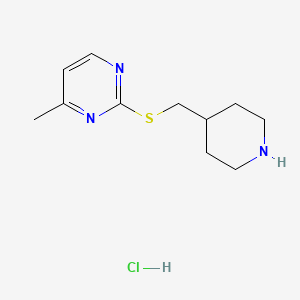
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)
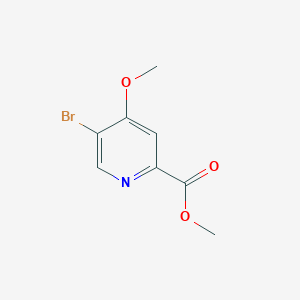
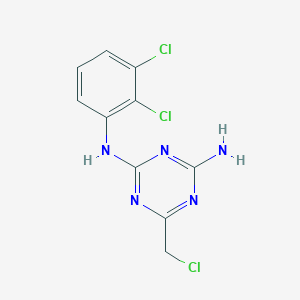
![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)
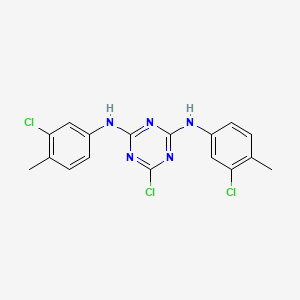
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
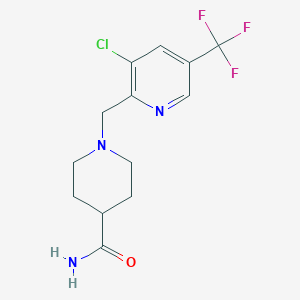
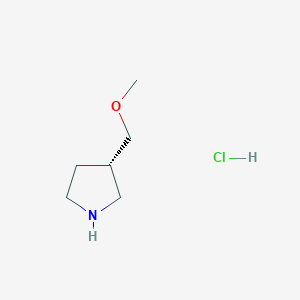
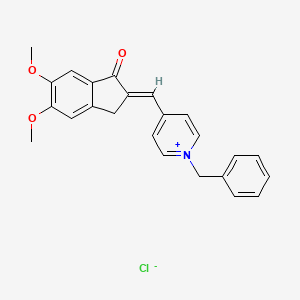
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
